molecular formula C21H20N6O2S3 B4290753 N-(4-METHYLPHENYL)-2-{[3-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]SULFANYL}ACETAMIDE

N-(4-METHYLPHENYL)-2-{[3-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]SULFANYL}ACETAMIDE

Cat. No.: B4290753
M. Wt: 484.6 g/mol
InChI Key: JJIVIIUINLSPMP-UHFFFAOYSA-N
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Description

2,2’-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(thio)]bis[N-(4-methylphenyl)acetamide] is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes both triazole and thiadiazole rings, makes it a promising candidate for various pharmacological applications.

Properties

IUPAC Name

2-[[6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S3/c1-13-3-7-15(8-4-13)22-17(28)11-30-19-24-25-20-27(19)26-21(32-20)31-12-18(29)23-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIVIIUINLSPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(S3)SCC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(thio)]bis[N-(4-methylphenyl)acetamide] typically involves multiple steps. One common method involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with bis(2-bromoacetyl)phenoxy)acetamides . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The resulting product is then purified using column chromatography to obtain the desired compound in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(thio)]bis[N-(4-methylphenyl)acetamide] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2,2’-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(thio)]bis[N-(4-methylphenyl)acetamide] has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(thio)]bis[N-(4-methylphenyl)acetamide] involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of PARP-1 and EGFR enzymes . The compound induces apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the anti-apoptotic gene Bcl2 . This leads to cell cycle arrest at the G2/M phase and subsequent cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-METHYLPHENYL)-2-{[3-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-METHYLPHENYL)-2-{[3-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]SULFANYL}ACETAMIDE

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